1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl-
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Overview
Description
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- is a unique organosilicon compound characterized by its cyclic structure containing silicon, sulfur, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- can be synthesized through the dehalogenation of 1,2-bis(chlorodimethylsilyl)ethane using alkali metal vapors . This reaction typically occurs at room temperature and results in the formation of the desired cyclic compound.
Industrial Production Methods
While specific industrial production methods for 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- are not extensively documented, the synthesis process involving alkali metal vapor dehalogenation can be scaled up for industrial applications. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Ring-Opening Polymerization: This compound can spontaneously undergo ring-opening polymerization, particularly in the presence of styrene, resulting in the formation of copolymers.
Substitution Reactions: The presence of silicon and sulfur atoms in the ring structure allows for substitution reactions with various reagents.
Common Reagents and Conditions
Styrene: Used in ring-opening polymerization to form copolymers.
Alkali Metal Vapors: Utilized in the dehalogenation process during synthesis.
Major Products Formed
Scientific Research Applications
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- has several scientific research applications:
Polymer Chemistry: Used in the synthesis of copolymers with unique properties, such as enhanced thermal stability and mechanical strength.
Material Science: Investigated for its potential use in the development of advanced materials with specific electronic and optical properties.
Organosilicon Chemistry: Studied for its reactivity and potential as a building block for more complex organosilicon compounds.
Mechanism of Action
The mechanism of action of 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- primarily involves the ring-opening polymerization process. The compound’s cyclic structure, containing silicon and sulfur atoms, facilitates the formation of reactive intermediates that initiate polymerization. The presence of styrene further promotes the copolymerization process, resulting in the incorporation of styrene units into the polymer chain .
Comparison with Similar Compounds
Similar Compounds
1,2-Disilacyclobutane: Similar in structure but lacks the sulfur atom.
1,2-Digermacyclobutane: Contains germanium instead of silicon.
1,2-Disilacyclohexane: Larger ring structure with similar silicon-containing properties.
Uniqueness
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- is unique due to the presence of both silicon and sulfur atoms in its ring structure. This combination imparts distinct chemical reactivity and potential for forming copolymers with unique properties, making it a valuable compound in organosilicon chemistry .
Properties
CAS No. |
91521-58-3 |
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Molecular Formula |
C5H14SSi2 |
Molecular Weight |
162.40 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-1,2,4-thiadisiletane |
InChI |
InChI=1S/C5H14SSi2/c1-7(2)5-8(3,4)6-7/h5H2,1-4H3 |
InChI Key |
BFGQSIFHFGNQFL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Si](S1)(C)C)C |
Origin of Product |
United States |
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